2-cyclopropyl-4,5-dimethyl-6-(pyrrolidin-1-yl)pyrimidine
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Overview
Description
2-cyclopropyl-4,5-dimethyl-6-(pyrrolidin-1-yl)pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with cyclopropyl, dimethyl, and pyrrolidinyl groups
Mechanism of Action
Target of Action
Derivatives of 2-(pyrrolidin-1-yl)pyrimidine have been reported to act as antagonists of the vanilloid receptor 1 and modulators of the insulin-like growth factor 1 receptor . They are also known to inhibit a wide range of enzymes .
Mode of Action
It’s known that pyrrolidine derivatives can show nanomolar activity against certain kinases . This suggests that the compound might interact with its targets by binding to the active site, thereby inhibiting their function.
Biochemical Pathways
Given its potential role as a kinase inhibitor , it could impact a variety of cellular processes, including signal transduction pathways, cell cycle regulation, and metabolic pathways.
Pharmacokinetics
The compound’s predicted boiling point is 4790±450 °C , and its predicted density is 1.11±0.1 g/cm3 , which might influence its bioavailability and distribution.
Result of Action
Given its potential inhibitory effects on various enzymes , it could lead to changes in cellular metabolism and signaling, potentially impacting cell growth and proliferation.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyclopropyl-4,5-dimethyl-6-(pyrrolidin-1-yl)pyrimidine typically involves the construction of the pyrimidine ring followed by the introduction of the cyclopropyl, dimethyl, and pyrrolidinyl substituents. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of a suitable diketone with guanidine can form the pyrimidine ring, which is then functionalized with the desired substituents through subsequent reactions .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
2-cyclopropyl-4,5-dimethyl-6-(pyrrolidin-1-yl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups at specific positions on the pyrimidine ring .
Scientific Research Applications
2-cyclopropyl-4,5-dimethyl-6-(pyrrolidin-1-yl)pyrimidine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrimidine derivatives with different substituents, such as:
- 2-cyclopropyl-4,5-dimethyl-6-(morpholin-1-yl)pyrimidine
- 2-cyclopropyl-4,5-dimethyl-6-(piperidin-1-yl)pyrimidine
- 2-cyclopropyl-4,5-dimethyl-6-(azetidin-1-yl)pyrimidine .
Uniqueness
What sets 2-cyclopropyl-4,5-dimethyl-6-(pyrrolidin-1-yl)pyrimidine apart is its specific combination of substituents, which can confer unique chemical and biological properties. The presence of the cyclopropyl group can enhance stability, while the pyrrolidinyl group can improve binding interactions with biological targets.
Properties
IUPAC Name |
2-cyclopropyl-4,5-dimethyl-6-pyrrolidin-1-ylpyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3/c1-9-10(2)14-12(11-5-6-11)15-13(9)16-7-3-4-8-16/h11H,3-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWLPABSAXVOHCH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(N=C1N2CCCC2)C3CC3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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